molecular formula C11H10N4O2 B13899755 N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine CAS No. 61963-87-9

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine

Cat. No.: B13899755
CAS No.: 61963-87-9
M. Wt: 230.22 g/mol
InChI Key: ZAUNDGHWOMEVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine

This compound, a compound featuring a methyl group and a nitro group on a pyridine ring, is investigated for its unique electronic properties and potential in various applications. It is a molecule with the molecular formula C11H10N4O2C_{11}H_{10}N_4O_2 and a molecular weight of 230.22 g/mol. The IUPAC name for this compound is 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine.

Areas of Application

  • Chemistry this compound serves as an intermediate in synthesizing more complex pyridine derivatives. Nitropyridine derivatives, including this compound, are also useful for creating substituted pyridine intermediates, which are essential in synthesizing adenosine compounds and analogs that treat hypertension and myocardial ischemia .
  • Biology This compound is studied as a bioactive molecule for its potential antimicrobial and anticancer properties.
  • Medicine It is explored for potential use in drug development, specifically in designing kinase inhibitors.
  • Industry this compound is utilized in producing advanced materials with specific electronic and optical properties.

Biological Activities

This compound exhibits potential biological activities, making it a compound of interest in medicinal chemistry.

  • Anticancer Activity Recent investigations have highlighted the anticancer potential of nitropyridine derivatives, including this compound. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Antimicrobial Activity Compounds related to this compound have demonstrated antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

  • In Vitro Studies: A study published in Nature examined the effects of various pyridine derivatives on cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity.
  • Pharmacokinetics: Research has focused on the pharmacokinetic profiles of nitropyridine derivatives, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential.
  • Structure-Activity Relationship (SAR): Detailed SAR studies have been conducted to optimize the biological activity of pyridine derivatives, leading to the identification of key structural features that enhance potency against specific targets.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is known to interact with key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-methyl-3-nitropyridine
  • 6-methoxy-3-nitropyridin-2-amine
  • N-(pyridin-2-yl)amides

Uniqueness

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine stands out due to its unique combination of a methyl group and a nitro group on the pyridine ring. This structural feature imparts distinct electronic properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical reactions and applications .

Biological Activity

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a methylpyridine moiety. The structural formula can be represented as follows:

C9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2

This compound exhibits properties that suggest it may interact with various biological targets, potentially influencing multiple pathways.

The mechanism of action for this compound involves the following aspects:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features, including the nitro group which can participate in redox reactions.
  • Targeting Kinases : Preliminary studies indicate that similar compounds have been evaluated for their inhibitory effects on kinases, suggesting a potential role in cancer therapeutics .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of nitropyridine derivatives, including this compound. In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)12
This compoundHeLa (Cervical)15

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have demonstrated antimicrobial activity. These findings suggest that the compound could be explored for its potential use in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Nature examined the effects of various pyridine derivatives on cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity .
  • Pharmacokinetics : Research has focused on the pharmacokinetic profiles of nitropyridine derivatives, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of pyridine derivatives, leading to the identification of key structural features that enhance potency against specific targets .

Properties

CAS No.

61963-87-9

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H10N4O2/c1-8-4-2-6-10(13-8)14-11-9(15(16)17)5-3-7-12-11/h2-7H,1H3,(H,12,13,14)

InChI Key

ZAUNDGHWOMEVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.